molecular formula C10H10F3NO2 B5793515 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

Cat. No.: B5793515
M. Wt: 233.19 g/mol
InChI Key: QNFQVUUDXQXNQR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups

Properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFQVUUDXQXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The methoxybenzyl group contributes to the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its synthesis is relatively straightforward, and it offers a balance of stability and reactivity that is valuable in various research and industrial contexts .

Biological Activity

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide is a compound of interest due to its potential biological activities. This article will explore its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group and a methoxy-substituted benzyl moiety attached to an acetamide backbone. This unique structure may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with trifluoroacetyl chloride in the presence of a base. The reaction conditions can be optimized to achieve high yields and purity.

Case Studies

  • Neuroprotective Studies : In a study evaluating related acetamides, compounds showed significant neuroprotective effects against oxidative stress in neuronal cell lines. For example, derivatives similar to this compound were found to enhance cell viability under H₂O₂-induced stress conditions (p < 0.01) .
  • Antimicrobial Activity : A series of acetamide derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with similar structural features demonstrated moderate to strong activity against various bacterial strains .
  • Structure-Activity Relationship (SAR) : Research on SAR has indicated that the introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of acetamides. This has been observed in compounds targeting Cryptosporidium, where modifications led to improved efficacy .

Table 1: Summary of Biological Activities

CompoundActivity TypeObserved EffectsReference
This compoundNeuroprotectiveIncreased cell viability under oxidative stress
Related AcetamidesAntimicrobialModerate activity against bacterial strains
Trifluoromethyl AcetamidesEnzyme InhibitionInhibition of key metabolic enzymes

Q & A

Q. What are the optimized synthetic routes for 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via amide formation between 4-methoxybenzylamine and trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under controlled temperatures (0°C to room temperature), yielding ~75% . For multi-step protocols, low yields (2–5%) may arise from side reactions or inefficient purification; optimizing stoichiometry, using catalysts (e.g., DMAP), or switching solvents (e.g., THF instead of DCM) can improve efficiency . Reaction monitoring via TLC and column chromatography purification are critical .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey ChallengesReference
Direct amidationTFAA, DCM, 0°C → RT75%Moisture sensitivity
Multi-step synthesis11 steps, chloroacetamide2–5%Side reactions
Thiazolidinedione couplingDMF, K₂CO₃, RTN/ASolvent compatibility

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Confirm structure via ¹H/¹³C NMR. Key peaks: trifluoromethyl (δ 120–125 ppm, ¹³C), methoxy (δ 3.8 ppm, ¹H), and amide protons (δ 7–8 ppm, ¹H) .
  • X-ray Crystallography : Resolve hydrogen-bonding motifs (e.g., N—H⋯O interactions) and crystal packing .
  • Mass Spectrometry : Validate molecular weight (MW 261.2 g/mol) via ESI-MS .

Q. Table 2: Characterization Data

TechniqueKey ObservationsReference
¹H NMRMethoxy (δ 3.8 ppm), aromatic protons
X-rayN—H⋯O hydrogen bonds
IRAmide C=O stretch (1650–1700 cm⁻¹)

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. Recrystallization from ethanol or methanol enhances purity (>95%). For polar byproducts, reverse-phase HPLC with acetonitrile/water is effective .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Hypoglycemic Activity : Follow protocols from thiazolidinedione derivatives, testing in Wistar albino mice via glucose tolerance assays. Dose optimization (e.g., 50–200 mg/kg) and toxicity screening (LD₅₀) are critical .
  • Antimicrobial Assays : Use microbroth dilution (MIC) against Gram-positive/negative strains. Structure-activity relationships (SAR) can guide derivative synthesis .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., PPAR-γ for hypoglycemic activity). Validate with NIST thermodynamic data .
  • MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) .

Q. How can contradictions in synthetic yield or spectral data across studies be resolved?

  • Methodological Answer :
  • Yield Discrepancies : Replicate conditions with strict inert atmosphere (N₂/Ar) and anhydrous solvents. Compare intermediates via LC-MS to identify side products .
  • Spectral Conflicts : Cross-validate using 2D NMR (COSY, HSQC) and high-resolution MS. Refer to crystallographic data for bond-length validation .

Q. What are the key considerations in designing multi-step synthesis protocols for derivatives?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC/LC-MS after each step to ensure intermediate purity .
  • Functional Group Compatibility : Protect amine groups during trifluoroacetylation. Avoid harsh conditions (e.g., strong acids) that may cleave methoxybenzyl groups .

Q. Table 3: Derivative Synthesis Workflow

StepReactionConditionsMonitoring Tool
1Amide formationTFAA, DCM, 0°CTLC (Rf = 0.5)
2Thiazolidinedione couplingDMF, K₂CO₃, RTHPLC
3PurificationColumn chromatographyNMR

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